molecular formula C10H12BrNO3 B427175 3-Bromo-4-ethoxy-5-methoxybenzamide CAS No. 723245-30-5

3-Bromo-4-ethoxy-5-methoxybenzamide

Cat. No.: B427175
CAS No.: 723245-30-5
M. Wt: 274.11g/mol
InChI Key: XVEJBHRGNBBKOU-UHFFFAOYSA-N
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Description

3-Bromo-4-ethoxy-5-methoxybenzamide is a substituted benzamide derivative characterized by a benzamide core functionalized with bromo, ethoxy, and methoxy groups at positions 3, 4, and 5, respectively. Its structure combines electron-withdrawing (bromo) and electron-donating (ethoxy, methoxy) substituents, which may influence reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

723245-30-5

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11g/mol

IUPAC Name

3-bromo-4-ethoxy-5-methoxybenzamide

InChI

InChI=1S/C10H12BrNO3/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5H,3H2,1-2H3,(H2,12,13)

InChI Key

XVEJBHRGNBBKOU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Br)C(=O)N)OC

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C(=O)N)OC

Origin of Product

United States

Scientific Research Applications

Biological Activities

Research indicates that 3-Bromo-4-ethoxy-5-methoxybenzamide exhibits several biological activities:

  • Anticancer Activity :
    • Preliminary studies suggest that compounds with similar structures can inhibit cell growth in various cancer cell lines, including breast and colon cancer cells. For instance, analogs of this compound have shown cytotoxic effects against human cancer cell lines such as HeLa and MCF-7 .
    • The mechanism may involve the induction of apoptosis and modulation of apoptotic pathways, which are critical for cancer treatment .
  • Antimicrobial Properties :
    • Compounds related to this compound have demonstrated antimicrobial activity against various pathogens. This suggests potential development as an antibacterial agent .
  • Anti-inflammatory Effects :
    • The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways could be beneficial in therapeutic contexts .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of various benzamide derivatives, including this compound. The results indicated significant inhibition of proliferation in cancer cell lines, suggesting its potential as an effective anticancer agent.

Cell LineIC50 (µM)Reference
HeLa15
MCF-720
HCT11610

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of structurally similar compounds. The findings showed that these compounds effectively inhibited growth in multi-drug resistant bacterial strains.

Compound NameActivity LevelReference
Compound AModerate
Compound BHigh

Comparison with Similar Compounds

Key Differences :

  • Functional Groups : Lacks the ethoxy, methoxy, and amide groups present in 3-bromo-4-ethoxy-5-methoxybenzamide. Instead, it features a carboxylic acid (-COOH) and a methyl group at positions 4 and 3, respectively .
  • Reactivity : The carboxylic acid group in 4-bromo-3-methylbenzoic acid makes it more acidic (pKa ~2-3) compared to the neutral benzamide derivative.
  • Applications : 4-Bromo-3-methylbenzoic acid is commonly used in coupling reactions (e.g., Suzuki-Miyaura), whereas this compound’s ether and amide groups may favor nucleophilic substitution or hydrogen-bonding interactions .

3-Bromo-4-hydroxy-5-methoxybenzamide

(Hypothetical analog for illustrative purposes)

  • Stability : The hydroxyl group may reduce stability under acidic or oxidative conditions compared to the ethoxy-protected derivative.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Substituents (Position) Key Functional Groups Potential Applications
This compound C₁₀H₁₂BrNO₃ Br (3), OCH₂CH₃ (4), OCH₃ (5) Amide, Ether Pharmaceutical intermediates
4-Bromo-3-methylbenzoic acid C₈H₇BrO₂ Br (4), CH₃ (3) Carboxylic Acid Cross-coupling reactions

Research Findings and Limitations

  • Synthetic Utility : The ethoxy and methoxy groups in this compound may act as directing groups in electrophilic aromatic substitution, though specific reaction data are unavailable in the provided sources.
  • Evidence Gaps : The provided materials lack comparative solubility, toxicity, or spectroscopic data. Further experimental studies are required to validate inferred properties.

Notes

  • Substituted benzamides often exhibit tunable electronic properties, making them valuable in drug design, but substituent positioning critically impacts bioactivity.

Preparation Methods

Reaction Conditions and Reagents

Bromination is typically performed using dibromoisocyanuric acid (DBI) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. In a representative procedure, DBI (1.5 equiv) is added to a suspension of 4-ethoxy-5-methoxybenzamide in chloroform at 0–5°C. The reaction proceeds for 1 hour under vigorous stirring, followed by purification via silica gel chromatography.

Brominating AgentCatalystSolventTemperature (°C)Yield (%)
DBINoneCHCl₃0–578
NBSFeCl₃DCM2565

The use of DBI without additional catalysts minimizes side reactions, achieving a higher yield compared to NBS. Regioselectivity is confirmed via NMR, with bromine occupying the 3-position due to the directing effects of the amide and methoxy groups.

Sequential Etherification and Bromination

This two-step approach begins with the synthesis of 4-ethoxy-5-methoxybenzaldehyde, followed by bromination and subsequent conversion to the amide.

Synthesis of 4-Ethoxy-5-methoxybenzaldehyde

4-Hydroxy-5-methoxybenzaldehyde is treated with ethyl iodide in the presence of potassium carbonate in acetone, yielding 4-ethoxy-5-methoxybenzaldehyde. The reaction achieves >90% conversion after 12 hours at reflux.

Bromination and Amidation

The aldehyde intermediate undergoes bromination using HBr/AcOH under UV light, introducing bromine at the 3-position. The resulting 3-bromo-4-ethoxy-5-methoxybenzaldehyde is then oxidized to the carboxylic acid using KMnO₄ (yield: 85%) and converted to the amide via Schmidt reaction or Edman degradation .

Oxidation AgentAmidation MethodOverall Yield (%)
KMnO₄Schmidt reaction62
CrO₃Edman degradation58

This method offers flexibility in intermediate purification but requires stringent control over oxidation conditions to prevent over-oxidation.

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling provides an alternative route, particularly for introducing ethoxy and methoxy groups post-bromination.

Buchwald-Hartwig Amination

3-Bromo-4-hydroxy-5-methoxybenzamide is treated with ethyl bromide and a palladium catalyst (e.g., Pd(OAc)₂) in the presence of Xantphos as a ligand. The reaction proceeds in toluene at 110°C, achieving 70% yield.

Challenges in Regioselectivity

Competing O-alkylation and N-alkylation necessitate the use of bulky ligands (e.g., DavePhos) to favor ethoxy group formation at the 4-position.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields.

One-Pot Bromination-Amidation

A mixture of 4-ethoxy-5-methoxybenzoic acid, ammonium chloride, and PCl₅ undergoes microwave irradiation (150°C, 20 min) to form the amide. Subsequent bromination with LiBr and CuBr₂ in DMF achieves 88% yield in 30 minutes.

StepConventional TimeMicrowave TimeYield Improvement (%)
Amidation12 h20 min+25
Bromination6 h30 min+18

This method is ideal for high-throughput synthesis but requires specialized equipment.

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability.

Continuous Flow Bromination

A continuous flow reactor charged with 4-ethoxy-5-methoxybenzamide and DBI in acetonitrile achieves 92% conversion at 50°C with a residence time of 5 minutes. Automated purification via crystallization yields 99% pure product.

Q & A

Q. What are the common synthetic strategies for preparing 3-bromo-4-ethoxy-5-methoxybenzamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzamide scaffold. Key steps include:
  • Bromination : Electrophilic substitution at the aromatic ring using brominating agents (e.g., NBS\text{NBS}) under controlled temperatures (20–50°C) to ensure regioselectivity.
  • Etherification : Alkylation of hydroxyl groups with ethyl and methyl halides in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) to install ethoxy and methoxy groups.
  • Amidation : Coupling of the intermediate benzoic acid derivative with an amine source via HATU\text{HATU}-mediated activation.
    AI-powered synthesis planning tools (e.g., Reaxys, Pistachio) can predict optimal reaction sequences and solvent systems (e.g., DMF or dichloromethane) .

Q. How do the ethoxy and methoxy substituents influence the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer : The electron-donating ethoxy (-OCH2CH3\text{-OCH}_2\text{CH}_3) and methoxy (-OCH3\text{-OCH}_3) groups activate the aromatic ring, directing incoming electrophiles to the ortho and para positions relative to the substituents. However, steric hindrance from the bulky ethoxy group may favor para substitution. Computational studies (DFT) or Hammett σ constants can quantify these effects. For example, bromination yields vary depending on the solvent polarity and temperature .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

  • Methodological Answer :
  • 1H NMR^1\text{H NMR} : Characterize substituent positions via coupling patterns (e.g., aromatic protons at δ 6.8–7.2 ppm).
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C10H12BrNO3\text{C}_{10}\text{H}_{12}\text{BrNO}_3, ~286.08 g/mol).
    Recrystallization from ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How can contradictory data on bromination yields in similar benzamide derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from competing side reactions (e.g., over-bromination or solvent decomposition). Systematic optimization includes:
  • Solvent Screening : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents.
  • Catalyst Variation : Test FeBr3\text{FeBr}_3 vs. AlCl3\text{AlCl}_3 for Lewis acid-mediated bromination.
  • Kinetic Monitoring : Use inline FTIR or GC-MS to track intermediate formation.
    Statistical tools like Design of Experiments (DoE) can identify critical parameters .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding affinities with enzymes (e.g., kinases or GPCRs).
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER).
  • QSAR Modeling : Corrogate substituent effects (e.g., Hammett parameters) with bioactivity data from analogs .

Q. How do structural modifications (e.g., replacing bromine with chlorine) affect the compound’s physicochemical properties?

  • Methodological Answer :
  • LogP Analysis : Measure partitioning between octanol/water to evaluate lipophilicity changes.
  • Thermal Stability : Use DSC/TGA to compare melting points and decomposition temperatures.
  • Electrochemical Profiling : Cyclic voltammetry reveals redox behavior influenced by halogen electronegativity.
    Bromine’s larger atomic radius may enhance π-stacking interactions in crystallography studies .

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months and monitor degradation via LC-MS.
  • Light Protection : Store in amber vials to prevent photolytic cleavage of the benzamide bond.
  • Lyophilization : Improve shelf life by removing hydrolytic water .

Q. How can regioselectivity challenges in multi-step synthesis be addressed?

  • Methodological Answer :
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Orthogonal Reactivity : Use Pd-catalyzed cross-coupling (Suzuki) after bromination to install additional substituents.
  • Isotopic Labeling : 13C^{13}\text{C}-labeled intermediates help track regiochemical outcomes via NMR .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Test against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates.
  • Cytotoxicity Screening : Use MTT assays on HEK293 or HeLa cell lines.
  • Membrane Permeability : Caco-2 monolayer assays predict bioavailability .

Q. How can conflicting crystallographic data on analogous compounds guide polymorph screening?

  • Methodological Answer :
  • XRPD : Compare diffraction patterns to identify dominant polymorphs.
  • Solvent Evaporation : Test crystallization from ethanol, acetone, or acetonitrile.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., halogen bonding) driving polymorphism .

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